2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Description
This compound is a chiral oxazole derivative characterized by a 1,3-oxazole core substituted with a methyl group at position 5 and a carboxylic acid at position 2. The side chain at position 2 consists of a (1S)-configured 2-methylpropyl group bearing a benzyloxycarbonyl (Cbz)-protected amino group. This structural motif confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and Cbz groups, and stereochemical complexity that may influence biological interactions.
Properties
IUPAC Name |
5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGTNKMMOBTFW-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a member of the oxazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects based on various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C17H20N2O5
- Molecular Weight: 330.34 g/mol
This compound features a benzyloxycarbonyl group, which is significant for its biological interactions.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various oxazole derivatives against different fungal strains:
| Compound | Candida albicans (µg/ml) | Aspergillus niger (µg/ml) |
|---|---|---|
| 11 | 1.6 | 1.6 |
| 12 | 0.8 | 0.8 |
| Standard (5-Flourocytosine) | 3.2 | 1.6 |
The data indicates that certain oxazole derivatives exhibit potent antifungal activity, suggesting that compounds like this compound may also possess similar properties due to structural similarities .
Antioxidant Activity
Research has shown that oxazole derivatives can exhibit antioxidant properties by scavenging free radicals. For instance, a related compound demonstrated moderate antioxidant activity with an IC50 value of 15.3 μM . This suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives similar to this compound can inhibit xanthine oxidase, an enzyme involved in purine metabolism associated with gout and other inflammatory conditions. For example, a related study reported IC50 values for xanthine oxidase inhibition ranging from 3.6 to 9.9 μM for various derivatives .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several oxazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural modifications similar to our target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential application of such compounds in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of oxazole derivatives to target enzymes like xanthine oxidase and others involved in metabolic pathways. These studies provide insights into how structural variations influence biological activity and help in designing more effective therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure includes a benzyloxycarbonyl group, which enhances its stability and solubility in biological systems. The molecular formula is , with a molecular weight of approximately 448.45 g/mol. The presence of the carboxylic acid group contributes to its reactivity and interaction with biological targets.
Biological Activities
Enzyme Inhibition : One of the primary applications of this compound is its role as an enzyme inhibitor. Preliminary studies indicate that it may inhibit various enzymes involved in metabolic pathways, making it a candidate for drug development targeting specific diseases such as cancer or metabolic disorders.
Antimicrobial Properties : Research has suggested that compounds within the oxazole class exhibit antimicrobial activity. This particular compound has shown potential against certain bacterial strains, indicating its usefulness in developing new antibiotics .
Synthetic Applications
The synthesis of 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid can be achieved through several methods:
- Dehydrative Cyclization : This method involves the cyclization of appropriate precursors under acidic conditions, yielding oxazoles efficiently .
- Azirine Reaction : The use of azirines in reactions can lead to the formation of substituted oxazoles, showcasing the versatility of this compound in synthetic organic chemistry .
Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in amino acid metabolism. Results indicated that it effectively reduced enzyme activity, suggesting potential therapeutic applications for metabolic disorders .
Antimicrobial Testing
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, providing a pathway for further development as an antibiotic agent .
Comparison with Similar Compounds
Structural Analogues and Key Variations
Below is a comparative analysis of the target compound with structurally related molecules from the evidence:
Physicochemical and Functional Differences
- Polarity : The target compound’s carboxylic acid group increases hydrophilicity compared to its methyl ester analogue .
- Biological Interactions : The Cbz group in the target compound may serve as a protective moiety for the amine, akin to the Boc group in the cyclopropane derivative, but with distinct cleavage kinetics .
- Aromatic vs. Heterocyclic Cores : The chlorophenyl oxazole derivative’s aryl substitution contrasts with the target compound’s aliphatic side chain, suggesting divergent applications (e.g., membrane permeability vs. enzyme active-site targeting) .
Limitations and Knowledge Gaps
References PubChem. (2004). Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate. Ontology Browser. (n.d.). Oxazole derivatives. ECHEMI. (2018). Cyclopropane-carboxylic acid derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?
- Methodological Answer : The compound’s oxazole core can be synthesized via cyclization of α-amino ketones or through condensation of precursors like 3-formylindole derivatives, as described in analogous oxazole syntheses . For stereochemical control at the (1S)-chiral center, enzymatic resolution or chiral auxiliary-mediated alkylation (e.g., using benzyloxycarbonyl-protected amines) is recommended. Post-synthesis, recrystallization from DMF/acetic acid mixtures enhances enantiomeric purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and verifies the benzyloxycarbonyl (Cbz) group’s presence. Peaks near δ 5.1 ppm (Cbz CH2) and δ 8.1 ppm (oxazole protons) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98%, as validated for structurally related oxazole-carboxylic acids .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion ([M+H]+ ≈ 403.4 g/mol) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store in sealed, desiccated containers at 4°C to prevent hydrolysis of the Cbz group or oxazole ring degradation. Avoid prolonged exposure to light, as photodegradation is reported in similar heterocyclic carboxylic acids .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Conduct:
- Comparative Dose-Response Studies : Use standardized cell lines (e.g., HEK293) and control compounds (e.g., BAY 60-2770, a biphenyl-carboxylic acid derivative) to normalize bioactivity metrics .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the oxazole-carboxylic acid’s similarity to known COX-2 inhibitors .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to validate binding modes .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Fragment-Based Design : Replace the Cbz group with acetyl or tert-butyl carbamates to evaluate steric effects on target affinity .
- Bioisosteric Replacement : Substitute the oxazole ring with thiazole or imidazole cores to probe electronic contributions, as demonstrated in related benzodioxole-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
